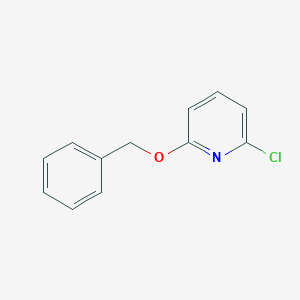

2-(Benzyloxy)-6-chloropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Medicinal Chemistry

The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in the fields of organic synthesis and medicinal chemistry. mdpi.comnih.gov Its unique properties, including weak basicity and potential for hydrogen bonding, enhance the aqueous solubility and pharmacological characteristics of molecules. mdpi.comnih.gov This "privileged scaffold" is found in a vast array of natural products, such as vitamins (niacin, pyridoxine), coenzymes, and alkaloids. mdpi.comnih.gov

In medicinal chemistry, pyridine and its derivatives are integral to a multitude of FDA-approved drugs, demonstrating broad therapeutic potential. researchgate.netnih.gov These compounds are recognized for a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, antidiabetic, and antimalarial properties. mdpi.comtandfonline.com The versatility of the pyridine ring allows for extensive functionalization, enabling chemists to fine-tune molecular properties and develop potent therapeutic agents for diverse diseases. researchgate.net The sheer volume of research and publications dedicated to pyridine-containing compounds underscores their enduring importance in drug discovery and development. nih.govtandfonline.com

Overview of Ether Linkages in Heterocyclic Systems

Ether linkages (C-O-C) are a common and significant functional group within heterocyclic chemistry, influencing the physical, chemical, and biological properties of molecules. openmedicinalchemistryjournal.comlibretexts.org In saturated heterocyclic systems like tetrahydrofuran, the ether linkage defines the ring's core characteristics. wikipedia.org However, when an ether linkage is appended to an aromatic heterocycle, such as the benzyloxy group in 2-(benzyloxy)-6-chloropyridine, it serves as a crucial modifying substituent.

These linkages, particularly aryl and benzyl (B1604629) ethers, can impact a molecule's conformation, lipophilicity, and metabolic stability. The introduction of an ether can alter how a molecule interacts with biological targets, such as enzymes or receptors. For instance, the benzyloxy group provides a bulky, somewhat flexible, and lipophilic component that can be critical for fitting into the binding pockets of proteins. Furthermore, the ether bond itself can be a site for metabolic cleavage, or conversely, it can be used to mask a more reactive hydroxyl group, a common strategy in drug design and prodrug development. The synthesis of such linkages, for example, by reacting an alcohol like benzyl alcohol with a chloropyridine, is a fundamental transformation in preparing these valuable molecules. d-nb.info

Role of Halogenated Pyridines as Precursors in Cross-Coupling and Nucleophilic Aromatic Substitution Reactions

Halogenated pyridines, such as this compound, are exceptionally valuable building blocks in organic synthesis due to the reactivity of the carbon-halogen bond. researchgate.netnsf.gov The chlorine atom, in this case, serves as an excellent leaving group, enabling the construction of more complex molecular architectures through two primary reaction types: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. nsf.gov

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitrogen atom in the pyridine ring makes the carbon atoms at the 2- and 4-positions electron-deficient and thus susceptible to attack by nucleophiles. thieme-connect.comnih.gov In a molecule like this compound, the chlorine at the 6-position (which is equivalent to the 2-position) is activated for SNAr. This allows for the direct displacement of the chloride by a variety of nucleophiles, including alkoxides, amines, and thiols, to introduce new functional groups. rsc.orgrsc.org This pathway is a powerful, often metal-free, method for elaborating the pyridine core. nsf.gov

Cross-Coupling Reactions: Halopyridines are premier substrates for a multitude of palladium-catalyzed cross-coupling reactions, which form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nsf.govnih.gov Reactions such as the Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines or alcohols) couplings are routinely employed to attach diverse fragments to the pyridine ring at the site of the halogen. nih.govacs.org The reactivity of the C-Cl bond in this compound makes it a suitable handle for these transformations, allowing chemists to strategically build complex molecules that are often intermediates for pharmaceuticals and other functional materials. nsf.govresearchgate.net The ability to selectively react at the halogenated position while the rest of the molecule remains intact is a key advantage of this synthetic strategy. nih.gov

Compound Data

Below are tables detailing the properties of this compound and a list of all chemical compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 29449-73-8 |

| Molecular Formula | C₁₂H₁₀ClNO |

| Molecular Weight | 219.67 g/mol |

| Appearance | Not specified |

| Purity | >95% |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-11-7-4-8-12(14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKQRHCKRSMITJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460512 | |

| Record name | 2-(benzyloxy)-6-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29449-73-8 | |

| Record name | 2-(benzyloxy)-6-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzyloxy 6 Chloropyridine

Direct O-Alkylation Strategies

The most prevalent and direct route to 2-(benzyloxy)-6-chloropyridine involves the nucleophilic substitution of a chlorine atom in 2,6-dichloropyridine (B45657) with a benzyl (B1604629) alkoxide. This approach, while straightforward in concept, presents challenges in controlling the regioselectivity and minimizing side reactions.

Reaction of 2,6-Dichloropyridine with Benzyl Alcohol Derivatives

The reaction between 2,6-dichloropyridine and benzyl alcohol is a cornerstone for the synthesis of this compound. The success of this reaction hinges on the precise control of various factors to favor the desired monosubstituted product.

Achieving high regioselectivity for the mono-O-alkylation at the 2-position of 2,6-dichloropyridine is paramount. The two chlorine atoms on the pyridine (B92270) ring are electronically and sterically similar, which can lead to a mixture of mono- and di-substituted products. Optimization studies have shown that controlling the stoichiometry of the reactants is crucial. Using a slight excess of 2,6-dichloropyridine can favor the formation of the mono-substituted product.

Furthermore, temperature and reaction time play a significant role. Lowering the reaction temperature and carefully monitoring the reaction progress can help to minimize the formation of the disubstituted byproduct, 2,6-bis(benzyloxy)pyridine. The slow addition of the benzyl alkoxide to the solution of 2,6-dichloropyridine is another strategy employed to maintain a low concentration of the nucleophile, thereby enhancing regioselectivity.

| Parameter | Condition | Effect on Regioselectivity (mono- vs. di-substitution) | Effect on Yield |

|---|---|---|---|

| Stoichiometry (2,6-dichloropyridine : Benzyl alcohol) | Excess 2,6-dichloropyridine | Increases | May require separation of unreacted starting material |

| Temperature | Lower temperatures (e.g., room temperature to 60 °C) | Increases | May require longer reaction times |

| Addition Rate of Nucleophile | Slow, dropwise addition | Increases | Generally favorable |

| Reaction Time | Monitoring by TLC/GC-MS to stop at optimal point | Crucial to prevent over-reaction | Optimized for maximum mono-product formation |

Palladium-catalyzed O-alkylation has emerged as a powerful tool for the formation of aryl ethers. In the context of synthesizing this compound, palladium catalysts can facilitate the coupling of 2,6-dichloropyridine with benzyl alcohol under milder conditions than traditional methods. The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by reaction with the benzyl alkoxide and reductive elimination to yield the product and regenerate the catalyst.

The choice of ligand is critical for the success of these reactions. Bulky, electron-rich phosphine (B1218219) ligands can enhance the catalytic activity and influence the regioselectivity. For instance, a palladium acetate (B1210297) (Pd(OAc)₂) catalyst paired with a suitable phosphine ligand like 1,5-bis(diphenylphosphino)pentane (B1273038) (DPPPent) has been utilized in the synthesis of related benzyloxypyridine derivatives. rsc.org The coordination of the pyridine nitrogen to the palladium center can also play a role in directing the regioselectivity of the substitution. rsc.org

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | DPPPent | Ag₂CO₃ | Toluene (B28343) | 60 | Not specified for this specific compound, but effective for analogues | rsc.org |

| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Not specified | Not specified | Effective for amination of 2-(tert-butoxy)-6-chloropyridine | rsc.org |

Phase transfer catalysis (PTC) offers a practical and efficient method for conducting reactions between reactants in immiscible phases. google.com In the synthesis of this compound, PTC can facilitate the transfer of the benzyl alkoxide, generated in an aqueous or solid phase, to the organic phase containing the 2,6-dichloropyridine. scribd.com This technique can enhance reaction rates and yields, often under milder conditions. scribd.comrasayanjournal.co.in

Common phase transfer catalysts include quaternary ammonium (B1175870) salts, such as triethylbenzylammonium chloride (TEBAC). rasayanjournal.co.in The catalyst transports the alkoxide anion from the solid or aqueous phase to the organic phase, where it can react with the aryl halide. This methodology has been successfully applied to the synthesis of 2-(benzyloxy)-6-chloroquinoxaline, a structurally similar compound, demonstrating its potential for the target molecule. rasayanjournal.co.in

The choice of base is a critical parameter in the O-alkylation of 2,6-dichloropyridine, as it is responsible for the deprotonation of benzyl alcohol to form the reactive nucleophile. The strength and solubility of the base can significantly impact the reaction rate and yield.

Potassium Hydroxide (B78521) (KOH): Solid, powdered KOH is a strong and cost-effective base that has been widely used in these reactions. researchgate.net Its use in a non-polar solvent like toluene with azeotropic removal of water can drive the reaction to completion, affording high yields of the desired product. researchgate.net

Potassium Carbonate (K₂CO₃): A milder base compared to KOH, K₂CO₃ is often used in conjunction with a phase transfer catalyst or in polar aprotic solvents like DMF. rasayanjournal.co.in While it may require higher temperatures or longer reaction times, it can offer better selectivity in some cases.

Cesium Carbonate (Cs₂CO₃): This base is known for its high solubility in organic solvents and its ability to promote nucleophilic aromatic substitution reactions. rsc.org The larger size of the cesium cation can lead to a "naked" and more reactive alkoxide anion, often resulting in higher yields and milder reaction conditions. It is frequently employed in palladium-catalyzed reactions. rsc.org

| Base | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| KOH | Solid, powdered; Reflux in toluene | Strong, inexpensive, high yields | Can be highly reactive, may require azeotropic water removal | researchgate.net |

| K₂CO₃ | Often with PTC or in polar solvents (e.g., DMF) | Milder, can offer better selectivity | May require higher temperatures or longer reaction times | rasayanjournal.co.in |

| Cs₂CO₃ | Often used in Pd-catalyzed reactions | High solubility, promotes reactivity, milder conditions | More expensive | rsc.org |

The choice of solvent plays a multifaceted role in the synthesis of this compound, influencing reactant solubility, reaction rate, and selectivity.

Toluene: A non-polar, high-boiling solvent, toluene is frequently used in reactions with strong bases like KOH. researchgate.net Its ability to form an azeotrope with water allows for the efficient removal of water generated during the reaction, driving the equilibrium towards product formation. Its non-polar nature also helps to minimize side reactions.

Dimethylformamide (DMF): A polar aprotic solvent, DMF is effective at dissolving ionic intermediates and can accelerate the rate of nucleophilic aromatic substitution reactions. rasayanjournal.co.in It is often used with milder bases like K₂CO₃. However, its high boiling point can make product isolation more challenging.

Benzene (B151609): Similar to toluene, benzene can be used as a non-polar solvent, but its use has been largely phased out due to its toxicity.

Trifluorotoluene: This solvent has been explored as an alternative to toluene, offering enhanced solubility for some reagents.

| Solvent | Polarity | Typical Use Case | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Toluene | Non-polar | With strong bases (e.g., KOH) | Azeotropic water removal, minimizes side reactions | Lower solubility for some reagents | researchgate.net |

| DMF | Polar aprotic | With milder bases (e.g., K₂CO₃) and PTC | Accelerates reaction rate, good solubility for salts | High boiling point, can be difficult to remove | rasayanjournal.co.in |

| Benzene | Non-polar | Historically used | Similar to toluene | Toxic | - |

| Trifluorotoluene | Relatively non-polar | Alternative to toluene | Enhanced solubility for some reagents | Higher cost |

Benzylic Alkylation of 2-Hydroxypyridines

The synthesis of this compound can be conceptualized through the benzylic alkylation of 6-chloro-2-hydroxypyridine. It is crucial to recognize that 2-hydroxypyridines exist in tautomeric equilibrium with their corresponding 2-pyridone form. In the case of 6-chloro-2-hydroxypyridine, the equilibrium lies significantly towards the 6-chloro-2(1H)-pyridone tautomer. The alkylation of this ambident nucleophile can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom, leading to two different products.

The regioselectivity of the alkylation is highly dependent on several factors, including the nature of the counter-ion, the solvent, the electrophile (alkylating agent), and the presence of a base. researchgate.net Generally, N-alkylation is favored under thermodynamic control, while O-alkylation, which yields the desired this compound, is favored under kinetic control. To achieve selective O-benzylation, conditions that promote reaction at the more nucleophilic oxygen atom of the pyridonate anion are employed. The use of silver salts (e.g., Ag₂CO₃) is known to promote O-alkylation of 2-pyridones. researchgate.net In contrast, alkali metal salts often lead to a higher proportion of the N-alkylated product. researchgate.net

A general strategy for the O-benzylation of a 2-pyridone involves the deprotonation of the pyridone with a suitable base to form the pyridonate anion, followed by reaction with a benzyl halide. The choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are commonly used.

| Factor | Favors O-Alkylation (e.g., Benzyloxy Ether) | Favors N-Alkylation (e.g., Pyridone) | Rationale |

| Counter-ion | Silver (Ag⁺), Cesium (Cs⁺) | Sodium (Na⁺), Potassium (K⁺) | Hard and soft acid-base (HSAB) theory; "softer" cations like Ag⁺ preferentially associate with the "softer" nitrogen atom, leaving the "harder" oxygen atom to react with the electrophile. |

| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Polar protic (e.g., Ethanol) | Polar aprotic solvents solvate the cation but not the anion, increasing the nucleophilicity of the oxygen atom. |

| Leaving Group on Electrophile | "Softer" leaving groups (e.g., I⁻, Br⁻) | "Harder" leaving groups (e.g., OTs⁻, OTf⁻) | Influences the hardness/softness of the electrophilic carbon, affecting its preference for the O or N nucleophile. |

| Reaction Control | Kinetic Control (lower temperatures) | Thermodynamic Control (higher temperatures) | The N-alkylated product is often the more thermodynamically stable isomer. |

Alternative Synthetic Routes Involving Functional Group Interconversion

Functional group interconversion (FGI) represents a powerful strategy in organic synthesis, allowing for the transformation of one functional group into another. ub.edu This approach is particularly useful for the synthesis of substituted pyridines where direct introduction of a substituent is challenging.

Derivatization from Pre-Functionalized Pyridine Intermediates

One of the most direct and common methods for the synthesis of this compound is through the derivatization of a pre-functionalized pyridine ring, specifically via nucleophilic aromatic substitution (SNAr). This method typically utilizes 2,6-dichloropyridine as the starting material.

In this reaction, one of the chlorine atoms of 2,6-dichloropyridine is selectively displaced by a benzyl oxide nucleophile. The benzyl oxide is generated in situ from benzyl alcohol and a strong base, such as potassium hydroxide (KOH) or potassium tert-butoxide (tBuOK). rsc.org The pyridine nitrogen atom activates the C2 and C6 positions towards nucleophilic attack, facilitating the substitution. The reaction is typically carried out in a high-boiling point solvent like toluene or dimethyl sulfoxide (B87167) (DMSO). rsc.org While the reaction can also produce the disubstituted product, 2,6-bis(benzyloxy)pyridine, careful control of stoichiometry (using an excess of 2,6-dichloropyridine or limiting the amount of benzyl alcohol) can favor the monosubstituted product.

A study on the synthesis of a related compound, 2-(6-benzyloxyhexyl)-6-chloropyridine, utilized an iron-catalyzed cross-coupling reaction between 2,6-dichloropyridine and a Grignard reagent, demonstrating the utility of this precursor. pnas.org Another approach involves the palladium-catalyzed amination of bromo-2-benzyloxypyridines, showcasing how a pre-existing benzyloxy group can direct further functionalization. researchgate.net

| Reactants | Base | Solvent | Temperature | Yield | Reference |

| 2,6-Dichloropyridine, Benzyl alcohol | tBuOK | DMSO | Room Temp. | High (implied) | rsc.org |

| 2-Chloropyridine (B119429), Benzyl alcohol | KOH | Toluene | Reflux | 97% (for 2-benzyloxypyridine) |

Strategies for Orthogonal Protecting Group Chemistry in Pyridine Synthesis

In the synthesis of complex molecules containing multiple functional groups, orthogonal protecting group strategies are essential. bangor.ac.uk An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others by using specific, non-interfering reaction conditions. researchgate.net This concept is highly relevant in pyridine chemistry, enabling the regioselective functionalization of the heterocyclic core.

While a direct application of a complex orthogonal protecting group strategy for the synthesis of the relatively simple this compound is not commonly reported, the principles can be illustrated by considering the synthesis of more elaborately substituted pyridines. For instance, the differential reactivity of various halogen substituents on the pyridine ring can be exploited as a pseudo-orthogonal strategy. A study on the synthesis of nonsymmetrical 2,4,6-trisubstituted pyridines started from 4-bromo-2,6-difluoropyridine. mdpi.com The highly reactive fluorine atoms undergo nucleophilic substitution first, while the less reactive bromine atom at the 4-position can be subsequently functionalized via a different reaction, such as a Suzuki or Sonogashira cross-coupling. mdpi.com

This strategy allows for the sequential and controlled introduction of different substituents. In a hypothetical synthesis of a more complex analogue of this compound, one could envision a scenario where a pyridine ring bears multiple, differentially reactive leaving groups.

| Starting Material | Step 1: Reagent & Conditions | Intermediate | Step 2: Reagent & Conditions | Final Product Type |

| 4-Bromo-2,6-difluoropyridine | Nucleophile 1 (e.g., pyrazole), Base | 4-Bromo-2-fluoro-6-(nucleophile-1)-pyridine | Nucleophile 2 (e.g., indazole), Base | 4-Bromo-2-(nucleophile-2)-6-(nucleophile-1)-pyridine |

| 4-Bromo-2,6-difluoropyridine | Nucleophile 1 (e.g., pyrazole), Base | 4-Bromo-2-fluoro-6-(nucleophile-1)-pyridine | Arylboronic acid, Pd catalyst (Suzuki coupling) | 4-Aryl-2-fluoro-6-(nucleophile-1)-pyridine |

This demonstrates how different positions on the pyridine ring can be selectively addressed by leveraging the inherent reactivity differences of the leaving groups, a core principle of orthogonal synthesis. The benzyl ether itself can act as a protecting group for the hydroxyl functionality, which can be deprotected under hydrogenolysis conditions without affecting many other functional groups, thus fitting into an orthogonal protection scheme. researchgate.net

Reactivity and Mechanistic Investigations of 2 Benzyloxy 6 Chloropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for pyridines, particularly those bearing leaving groups and activating substituents. The electron-deficient nature of the pyridine (B92270) ring, caused by the electronegative nitrogen atom, facilitates the attack of nucleophiles. This effect is most pronounced at the C-2 and C-4 positions.

Reactivity at the C-6 Chloro Position

The chlorine atom at the C-6 position of 2-(benzyloxy)-6-chloropyridine is susceptible to displacement by a variety of nucleophiles through an SNAr mechanism. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. researchgate.netfrontiersin.org This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitrogen atom of the pyridine ring. Subsequent expulsion of the chloride leaving group restores the aromaticity of the ring and yields the substituted product.

The C-6 chloro group of this compound can be displaced by a range of nucleophiles, including amines, alcohols, and thiols, to generate a diverse array of substituted pyridine derivatives.

Amines: Primary and secondary amines readily react with this compound to form the corresponding 6-aminopyridine derivatives. These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride that is generated. The reactivity of amines in these substitutions is influenced by their nucleophilicity and steric bulk. nih.gov

Alcohols: Alkoxides, generated from the reaction of alcohols with a strong base, are potent nucleophiles that can displace the C-6 chloro group to yield 6-alkoxypyridine derivatives. The reaction with benzyl (B1604629) alcohol, for instance, in the presence of a base like potassium tert-butoxide, is a common method for synthesizing such compounds. chemrxiv.org

Thiols: Thiolates, the conjugate bases of thiols, are also effective nucleophiles for the substitution of the C-6 chlorine. These reactions lead to the formation of 6-(arylthio)- or 6-(alkylthio)pyridines. Kinetic studies on the reactions of similar electrophiles with biothiols have been conducted to elucidate the reaction mechanisms. udd.cl

Interactive Data Table: Nucleophilic Substitution Reactions

| Nucleophile | Product | Reaction Conditions |

| Primary/Secondary Amines | 6-Aminopyridine derivatives | Base catalysis |

| Alcohols (as alkoxides) | 6-Alkoxypyridine derivatives | Strong base (e.g., potassium tert-butoxide) |

| Thiols (as thiolates) | 6-(Aryl/Alkylthio)pyridines | Base |

In SNAr reactions of pyridines, the nature of the leaving group significantly influences the reaction rate. For halogenated pyridines, the reactivity generally follows the order F > Cl > Br > I. This trend is counterintuitive based on bond strengths but is explained by the stability of the Meisenheimer complex. acs.org The highly electronegative fluorine atom is most effective at stabilizing the negative charge in the intermediate, thereby lowering the activation energy of the first, rate-determining step of the reaction. researchgate.net

Interactive Data Table: Leaving Group Reactivity

| Leaving Group | General Reactivity Trend | Rationale |

| F | Highest | Best stabilization of Meisenheimer complex |

| Cl | Intermediate | Moderate stabilization |

| Br | Intermediate | Moderate stabilization |

| I | Lowest | Poorest stabilization |

The benzyloxy group at the C-2 position of the pyridine ring acts as an activating group, further enhancing the ring's susceptibility to nucleophilic attack. While the benzyloxy group is not as strongly activating as a nitro group, its electron-withdrawing inductive effect contributes to the stabilization of the negatively charged Meisenheimer intermediate. The oxygen atom of the benzyloxy group can also participate in resonance stabilization, although this effect is less pronounced than in para-substituted systems.

The SNAr reaction of this compound proceeds through a two-step mechanism involving a Meisenheimer complex. researchgate.netfrontiersin.org The first step is the rate-determining nucleophilic attack at the C-6 position, leading to the formation of this anionic intermediate. The stability of the Meisenheimer complex is a key factor governing the reaction's feasibility and rate. nih.govrsc.org

Recent computational and experimental studies have explored the nature of these intermediates, suggesting that in some cases, they may be very short-lived and more closely resemble a transition state—a concept referred to as a "hidden intermediate". rsc.org However, for many pyridine systems, the Meisenheimer complex is a distinct intermediate. The structure and stability of this complex are influenced by the solvent, the nature of the nucleophile, the leaving group, and any activating or deactivating groups on the pyridine ring. frontiersin.org

Comparative Reactivity with Other Halogenated Pyridines

The reactivity of this compound in SNAr reactions can be compared to other halogenated pyridines. Generally, the presence of additional electron-withdrawing groups on the pyridine ring increases the rate of nucleophilic substitution. For example, a pyridine ring with a nitro group, which is a strong electron-withdrawing group, will be significantly more reactive than one with a benzyloxy group. nih.gov

The position of the halogen also plays a critical role. The C-2 and C-4 positions of the pyridine ring are more activated towards nucleophilic attack than the C-3 position due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance. uoanbar.edu.iq Therefore, 2-chloropyridine (B119429) and 4-chloropyridine (B1293800) are generally more reactive in SNAr reactions than 3-chloropyridine. The presence of the benzyloxy group at the C-2 position in this compound further activates the C-6 position for nucleophilic attack.

Transformations Involving the Benzyloxy Moiety

The benzyloxy group in this compound can undergo several important transformations, primarily centered around the cleavage of the benzyl ether linkage and the oxidation of the benzylic methylene (B1212753) group.

Cleavage of the Benzyl Ether Linkage

The removal of the benzyl protecting group from the 2-position of the pyridine ring is a crucial step in many synthetic routes. This debenzylation is most commonly achieved through catalytic hydrogenation. One effective method is transfer hydrogenation, which has been successfully employed for the debenzylation of various O-pyridyl benzyl ethers. researchgate.net Another widely used approach involves hydrogenation with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. drugfuture.com These methods are generally efficient and proceed under relatively mild conditions, yielding the corresponding 2-hydroxypyridine (B17775) derivative.

The choice of debenzylation conditions can be critical to avoid unwanted side reactions, especially when other reducible functional groups are present in the molecule. For instance, while strong acids can also cleave benzyl ethers, this method is less common for substrates sensitive to acidic conditions. organic-chemistry.org

Oxidative Transformations of the Benzylic Methylene

The benzylic methylene group (the -CH2- in the benzyloxy moiety) is susceptible to oxidation. Under appropriate conditions, this group can be oxidized to a carbonyl group, transforming the benzyl ether into a benzoate (B1203000) ester. This transformation can be achieved using various oxidizing agents. organic-chemistry.org Subsequent hydrolysis of the resulting ester under basic conditions can then liberate the 2-hydroxypyridine.

Furthermore, more vigorous oxidation of the benzylic position of alkylbenzenes is known to yield carboxylic acids. libretexts.orglibretexts.org While specific studies on the exhaustive oxidation of the benzylic methylene in this compound are not prevalent in the reviewed literature, it is chemically plausible that strong oxidizing agents could lead to the formation of benzoic acid and 6-chloro-2-pyridone. The reactivity of the benzylic position is attributed to the stabilization of radical intermediates by the adjacent aromatic ring. libretexts.org

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally considered an electron-deficient aromatic system, which makes it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). uomustansiriyah.edu.iq The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack. However, the introduction of substituents can influence the regioselectivity of such reactions.

In the case of this compound, the benzyloxy group is an activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. The interplay of these electronic effects, along with the deactivating nature of the pyridine nitrogen, governs the outcome of EAS reactions.

A notable example of electrophilic aromatic substitution on a related 2-benzyloxypyridine system is nitration. Studies have shown that 2-benzyloxypyridine can undergo nitration to yield a mixture of 2-(benzyloxy)-3-nitropyridine (B15380464) and 2-(benzyloxy)-5-nitropyridine. rsc.org This indicates that despite the deactivating effect of the pyridine nitrogen, electrophilic substitution is feasible, with the directing influence of the benzyloxy group playing a significant role. For this compound, the substitution pattern would be further influenced by the chloro substituent.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 6-position of this compound serves as a valuable handle for the construction of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are two of the most powerful and widely utilized transformations in this context.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org In the case of this compound, the chloro group can be efficiently coupled with a variety of aryl- and heteroarylboronic acids or their esters.

These reactions typically employ a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor. A variety of phosphine (B1218219) ligands are used to stabilize the palladium catalyst and facilitate the catalytic cycle. The choice of ligand, base, and solvent system is crucial for achieving high yields and good selectivity.

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |

| Arylboronic acid | Pd(OAc)2 / SPhos | Cs2CO3 | Dioxane | 2-(Benzyloxy)-6-arylpyridine |

| Heteroarylboronic acid | PdCl2(Amphos)2 | K2CO3 | Toluene (B28343)/Water | 2-(Benzyloxy)-6-heteroarylpyridine |

This table presents representative conditions for the Suzuki-Miyaura coupling of 2-chloropyridines. The specific conditions for this compound may vary.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction is a powerful tool for the synthesis of arylamines and has been successfully applied to 2-chloropyridines.

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination relies on a palladium catalyst, often in combination with a bulky, electron-rich phosphine ligand. A strong base is typically required to deprotonate the amine and facilitate the catalytic cycle. This reaction can be used to introduce a wide range of primary and secondary amines at the 6-position of the this compound core.

| Amine | Catalyst/Ligand | Base | Solvent | Product |

| Primary Alkylamine | Pd(dba)2 / XPhos | NaOt-Bu | Toluene | 2-(Benzyloxy)-6-(alkylamino)pyridine |

| Secondary Amine | Pd(OAc)2 / BINAP | Cs2CO3 | Toluene | 2-(Benzyloxy)-6-(dialkylamino)pyridine |

This table presents representative conditions for the Buchwald-Hartwig amination of aryl chlorides. The specific conditions for this compound may vary.

Derivatization and Functionalization Strategies

Modification of the Benzyloxy Group

The benzyloxy moiety offers multiple sites for chemical modification, including the aromatic ring of the benzyl (B1604629) group and the benzylic carbon atom.

The synthesis of analogues with substitutions on the benzyl group can be achieved by employing modified starting materials. The foundational synthesis of 2-(benzyloxy)pyridine (B1267808) involves the reaction of 2-chloropyridine (B119429) with benzyl alcohol in the presence of a base like potassium hydroxide (B78521). d-nb.infonih.gov By extension, reacting 2,6-dichloropyridine (B45657) with a series of substituted benzyl alcohols provides a direct route to the corresponding 2-(substituted benzyloxy)-6-chloropyridine analogues. This nucleophilic aromatic substitution (SNAr) reaction is a standard and effective method for creating such libraries of compounds. rsc.org

An alternative strategy involves the O-alkylation of the corresponding pyridone. The reaction of bromo-substituted 2-pyridones with alkyl halides, such as substituted benzyl bromides, in the presence of silver carbonate is a documented method for producing substituted 2-benzyloxypyridines. researchgate.net This approach could be adapted by starting with 6-chloro-2(1H)-pyridone and various substituted benzyl halides to achieve the desired products.

Table 1: Synthesis of Substituted Benzyloxy Analogs

| Starting Pyridine (B92270) | Reactant Alcohol/Halide | Resulting Product |

|---|---|---|

| 2,6-Dichloropyridine | 4-Methoxybenzyl alcohol | 2-((4-Methoxybenzyl)oxy)-6-chloropyridine |

| 2,6-Dichloropyridine | 4-Nitrobenzyl alcohol | 2-((4-Nitrobenzyl)oxy)-6-chloropyridine |

This table presents plausible synthetic pathways based on established chemical principles.

The benzylic carbon—the CH₂ group—is activated by the adjacent phenyl ring and the oxygen atom, making it a target for functionalization.

Alkylation: Research on 2-(benzyloxy)pyridine has demonstrated that the benzylic carbon can be metalated using a strong base, followed by reaction with an electrophile. researchgate.net For instance, treatment with lithium diisopropylamide (LDA) can generate a benzylic anion, which can then be quenched with an electrophile like methyl iodide to introduce a methyl group at the benzylic position, yielding a 1-phenylethyl ether derivative. researchgate.net This methodology suggests that the benzylic position of 2-(Benzyloxy)-6-chloropyridine can be similarly functionalized.

Oxidation: The benzylic C-H bonds are susceptible to oxidation. Strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄), can cleave the benzylic C-H bonds and even C-C bonds of alkyl chains, typically converting the entire side chain to a carboxylic acid. masterorganicchemistry.com Applying such conditions to this compound would be expected to cleave the benzyl group. However, milder, more controlled oxidation methods exist. Photo-mediated methodologies using (methylsulfonyloxy)-pyridinium mesylate salts can achieve benzylic C-H oxygenation, converting the benzylic CH₂ into a CH-OH group, thus forming a secondary alcohol. rsc.org

Table 2: Functionalization Reactions at the Benzylic Position

| Reaction | Reagents | Functional Group Introduced |

|---|---|---|

| Alkylation | 1. LDA; 2. CH₃I | -CH(CH₃)- (forms a secondary carbon) |

This table summarizes key transformations for modifying the benzylic moiety.

Functionalization of the Pyridine Ring System

The pyridine nucleus of this compound can undergo various substitution reactions, allowing for the introduction of diverse functional groups.

The introduction of an amino group at the C-4 position of the pyridine ring is a significant transformation. The compound 2-(Benzyloxy)-6-chloropyridin-4-amine is a known chemical entity. bldpharm.com Its synthesis would likely proceed from a precursor that is activated for nucleophilic aromatic substitution at the C-4 position, such as a 4-chloro or 4-bromo derivative.

A powerful method for this transformation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is highly effective for forming C-N bonds. Research on the closely related 4-chloro-2-benzyloxypyridine has shown that it undergoes efficient amination at the C-4 position in the presence of a palladium catalyst like Pd₂(dba)₃ and a suitable ligand such as DavePhos. researchgate.net This protocol is broadly applicable to various amines, enabling the synthesis of a wide array of 4-amino derivatives.

Table 3: Synthesis of 2-(Benzyloxy)-6-chloropyridin-4-amine

| Precursor | Amine Source | Catalyst/Ligand | Product |

|---|

This table outlines a plausible palladium-catalyzed synthesis route.

Introducing a carbonyl (C=O) or carboxylic acid (-COOH) group onto the pyridine ring requires specific synthetic strategies. libretexts.orglkouniv.ac.in Direct introduction onto the this compound backbone is not straightforward but can be envisioned through several routes:

Metalation-Carboxylation: Directed ortho-metalation using a strong base like lithium diisopropylamide (LDA) could potentially deprotonate the pyridine ring at the C-3 or C-5 position. Subsequent quenching of the resulting lithiated intermediate with carbon dioxide (CO₂) would yield a carboxylic acid.

Cross-Coupling followed by Oxidation: A functional group amenable to oxidation can be introduced via palladium-catalyzed cross-coupling reactions. For example, a Stille or Suzuki coupling could install a vinyl or methyl group at an available position on the ring (e.g., after converting the C-Cl to C-Br or C-I). This group could then be subjected to strong oxidation (e.g., with KMnO₄ or ozonolysis) to yield a carboxylic acid. A related strategy has been used in the synthesis of pyridine-based carboxylic acids starting from chloropyridine precursors. nih.gov

Halogenation: The pyridine ring of benzyloxypyridine derivatives can be halogenated. The synthesis of 2-(Benzyloxy)-3-bromo-5-iodopyridine demonstrates that a 2-benzyloxypyridine core can undergo sequential bromination and iodination. Bromination can be achieved with reagents like N-bromosuccinimide (NBS), while iodination can be performed using iodine or iodine monochloride (ICl). This indicates that the C-3 and C-5 positions of this compound are potential sites for further halogenation.

Nitration: The nitration of pyridine rings is typically performed using a mixture of concentrated nitric acid and sulfuric acid (H₂SO₄/HNO₃). google.comsci-hub.se The regioselectivity of the reaction on this compound would be dictated by the directing effects of the existing substituents. The benzyloxy group at C-2 is an electron-donating, activating group that directs electrophiles to the ortho and para positions (C-3 and C-5). The chloro group at C-6 is a deactivating, ortho-para director (directing to C-5). The combined effect would likely favor nitration at the C-3 and C-5 positions, with the C-5 position potentially being more sterically accessible.

Synthesis of Poly-Functionalized Pyridine Derivatives

The introduction of multiple substituents onto the pyridine ring of this compound is a key strategy for modulating the physicochemical and biological properties of the resulting molecules. Researchers have employed a variety of synthetic methodologies, including cross-coupling reactions and nucleophilic aromatic substitutions, to achieve this goal.

A significant advancement in this area is the use of nickel-catalyzed cross-electrophile coupling reactions. This method allows for the direct coupling of heteroaryl halides with alkyl halides, providing a powerful tool for C(sp²)–C(sp³) bond formation. For instance, the reaction of this compound with (3-bromopropyl)benzene (B42933) in the presence of a nickel catalyst and a suitable ligand affords 2-(benzyloxy)-6-(3-phenylpropyl)pyridine in good yield nih.gov. This transformation demonstrates the feasibility of introducing alkyl chains at the 6-position while preserving the benzyloxy group at the 2-position, which can be subsequently cleaved to reveal a pyridone moiety.

Nucleophilic aromatic substitution (SNAr) offers another versatile route to poly-functionalized pyridines. The chlorine atom at the 6-position of this compound is susceptible to displacement by various nucleophiles. For example, reactions with alcohols, such as benzyl alcohol, in the presence of a base can introduce new alkoxy groups sci-hub.se. Similarly, phenoxides can be used to generate aryloxy-substituted pyridines sci-hub.se. These SNAr reactions are often facilitated by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the intermediate Meisenheimer complex smolecule.com.

Furthermore, directed ortho-metalation can be employed to introduce substituents at the 3-position of the pyridine ring. The chloro substituent in 2-chloropyridine can direct lithiation to the adjacent C-3 position, allowing for the introduction of various electrophiles rsc.org. This strategy, when applied to this compound, would enable the synthesis of 2,3,6-trisubstituted pyridines, further expanding the chemical space accessible from this versatile starting material.

The following table summarizes a key example of the synthesis of a poly-functionalized pyridine derivative starting from this compound.

| Starting Material | Reagent | Catalyst/Conditions | Product | Yield (%) | Ref. |

| This compound | (3-Bromopropyl)benzene | NiI₂, Ligand 1, 26 h | 2-(Benzyloxy)-6-(3-phenylpropyl)pyridine | 77 | nih.gov |

Enantioselective Synthesis and Chiral Derivatization

The development of enantioselective methods for the functionalization of pyridines is of paramount importance for the synthesis of chiral ligands, catalysts, and biologically active compounds. While direct enantioselective functionalization of this compound is still an emerging area, several strategies involving related pyridine derivatives highlight the potential for chiral derivatization.

One promising approach involves the stereospecific cross-coupling of chiral organoboron reagents with heteroaryl chlorides. For example, the palladium-catalyzed Suzuki-Miyaura reaction between potassium 1-(benzyloxy)alkyltrifluoroborates and various chloropyridines has been shown to proceed with high enantiospecificity, yielding protected secondary alcohols nih.gov. This methodology could potentially be applied to this compound to introduce a chiral, benzyloxy-protected alcohol substituent at the 6-position. The reaction proceeds with complete retention of stereochemistry, offering excellent control over the newly formed chiral center nih.gov.

Another elegant strategy for creating chiral pyridine derivatives is the anionic rearrangement of 2-benzyloxypyridines. This transformation, often initiated by a strong base like lithium diisopropylamide (LDA), involves the metalation of the benzylic carbon followed by a nih.govCurrent time information in Bangalore, IN.-anionic migration of the pyridine ring researchgate.net. This rearrangement leads to the formation of chiral aryl pyridyl carbinols in high yields researchgate.net. This method provides a unique pathway to access valuable chiral building blocks from readily available starting materials.

The use of chiral auxiliaries and catalysts in reactions involving the pyridine core is also a well-established strategy. For instance, chiral pyridine bis(oxazoline) (pybox) ligands are highly effective in nickel-catalyzed asymmetric Negishi cross-couplings nih.gov. While not directly demonstrated on this compound, these catalyst systems are capable of coupling secondary allylic chlorides with alkylzinc reagents to generate chiral products with high enantioselectivity. Furthermore, the direct enantioselective α-alkylation of 2-alkylpyridines can be achieved using chiral lithium amides as noncovalent stereodirecting auxiliaries, providing access to chiral pyridines in a single step nih.gov.

The table below highlights a relevant example of an enantioselective transformation that could be adapted for the chiral derivatization of this compound.

| Substrate | Chiral Reagent/Catalyst | Reaction Type | Product Type | Key Feature | Ref. |

| Heteroaryl Chlorides | Potassium 1-(benzyloxy)alkyltrifluoroborates / Palladium catalyst | Suzuki-Miyaura Cross-Coupling | Protected Secondary Alcohols | High enantiospecificity with retention of configuration | nih.gov |

| 2-Benzyloxypyridine | Lithium diisopropylamide (LDA) | nih.govCurrent time information in Bangalore, IN.-Anionic Rearrangement | Chiral Aryl Pyridyl Carbinols | Formation of a new chiral center | researchgate.net |

Spectroscopic Characterization and Advanced Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of 2-(Benzyloxy)-6-chloropyridine, providing detailed information about the hydrogen and carbon atomic environments.

Advanced 1H NMR and 13C NMR Techniques for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the identity and purity of this compound.

¹H NMR: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the pyridine (B92270) ring and the benzyloxy group are observed. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.3-7.5 ppm. The methylene (B1212753) protons of the benzyloxy group (-OCH₂-) usually present as a singlet around δ 5.4 ppm. The protons on the pyridine ring exhibit characteristic shifts and coupling patterns. For instance, the proton at the 4-position (H-4) often appears as a triplet, while the protons at the 3 and 5-positions (H-3 and H-5) appear as doublets.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the pyridine ring resonate at distinct chemical shifts, with the carbon attached to the chlorine atom (C-6) and the carbon attached to the benzyloxy group (C-2) showing characteristic downfield shifts due to the electronegativity of the substituents. The carbons of the benzyl group also give rise to specific signals in the aromatic region of the spectrum. oregonstate.edu Quaternary carbons, those without any attached protons, are typically observed as weaker signals. oregonstate.edu

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.3-7.5 | Multiplet | Phenyl protons |

| ¹H | ~7.6 | Triplet | Pyridine H-4 |

| ¹H | ~6.9 | Doublet | Pyridine H-3 |

| ¹H | ~6.8 | Doublet | Pyridine H-5 |

| ¹H | ~5.4 | Singlet | -OCH₂- |

| ¹³C | ~163 | Singlet | Pyridine C-2 |

| ¹³C | ~150 | Singlet | Pyridine C-6 |

| ¹³C | ~140 | Singlet | Pyridine C-4 |

| ¹³C | ~137 | Singlet | Phenyl C-ipso |

| ¹³C | ~128-129 | Singlet | Phenyl C-ortho, C-meta, C-para |

| ¹³C | ~110 | Singlet | Pyridine C-5 |

| ¹³C | ~109 | Singlet | Pyridine C-3 |

| ¹³C | ~68 | Singlet | -OCH₂- |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

2D-NMR Spectroscopy (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and for determining the connectivity and spatial relationships within the molecule. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. libretexts.org For this compound, this would show cross-peaks between the adjacent protons on the pyridine ring (e.g., H-3 and H-4, H-4 and H-5). libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is instrumental in assigning the carbon signals based on the known proton assignments. For example, the signal for the methylene protons (-OCH₂-) would show a cross-peak with the signal for the methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, regardless of whether they are bonded. This can be used to confirm the stereochemistry and conformation of the molecule. For this compound, a NOESY experiment could show a correlation between the methylene protons of the benzyloxy group and the H-3 proton of the pyridine ring, confirming their close spatial relationship.

Dynamic NMR Studies of Rotational Barriers or Conformational Changes

While specific dynamic NMR studies on this compound are not extensively reported in the readily available literature, this technique could be employed to investigate the rotational barrier around the C-O bond of the benzyloxy group. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shapes of the signals, which could provide information about the rate of rotation and the energy barrier associated with this process.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This allows for the determination of the exact molecular formula of this compound, which is C₁₂H₁₀ClNO. This is a critical step in confirming the identity of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation, and the analysis of the resulting fragment ions (product ions). nationalmaglab.org The fragmentation pattern provides a "fingerprint" of the molecule and can be used to elucidate its structure.

For this compound, the fragmentation in an MS/MS experiment would likely involve the cleavage of the benzyloxy group. Common fragmentation pathways could include:

Loss of the benzyl group: This would result in a fragment ion corresponding to the 2-chloro-6-hydroxypyridine radical cation.

Formation of the benzyl cation: A prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion (a rearranged benzyl cation), is a very common feature in the mass spectra of benzyl-containing compounds.

Cleavage of the pyridine ring: Fragmentation of the pyridine ring itself can also occur, leading to smaller fragment ions.

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. By measuring the absorption or scattering of radiation corresponding to these vibrational transitions, one can obtain a unique "fingerprint" of the molecule, which is invaluable for functional group identification and structural analysis.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The method is based on the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the chloropyridine ring, the benzyl group, and the ether linkage.

The key functional groups and their expected FT-IR absorption regions are:

Aromatic C-H Stretching: The C-H stretching vibrations of both the pyridine and benzene (B151609) rings typically appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The methylene bridge (-CH₂-) of the benzyloxy group will show characteristic C-H stretching absorptions in the 2850-2960 cm⁻¹ range. libretexts.org

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring and the carbon-carbon and carbon-nitrogen bonds of the pyridine ring are expected to produce a series of sharp bands in the 1400-1620 cm⁻¹ region. For a related compound, 2-((4-(tert-Butyl)benzyl)oxy)pyridine, characteristic peaks were observed at 1592 and 1569 cm⁻¹. rsc.org

C-O-C Ether Stretching: The ether linkage is one of the most diagnostic features. Asymmetric C-O-C stretching typically results in a strong absorption band between 1200 and 1285 cm⁻¹, while the symmetric stretch is weaker and appears at a lower frequency, around 1000-1150 cm⁻¹. rsc.org

C-Cl Stretching: The carbon-chlorine bond stretch is expected to give rise to a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

The following table summarizes the anticipated FT-IR absorption bands for this compound based on established correlation tables.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| C-H Stretch | Aromatic (Py & Ph) | 3000 - 3100 | Medium to Weak |

| C-H Stretch | Aliphatic (-CH₂-) | 2850 - 2960 | Medium |

| C=C and C=N Stretch | Aromatic Rings | 1400 - 1620 | Strong to Medium |

| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | 1200 - 1285 | Strong |

| Symmetric C-O-C Stretch | Aryl-Alkyl Ether | 1000 - 1150 | Medium |

| C-Cl Stretch | Chloro-Pyridine | 600 - 800 | Strong |

| Aromatic C-H Bending (out-of-plane) | Substituted Rings | 690 - 900 | Strong |

Data based on standard infrared spectroscopy correlation tables and published data for similar compounds. libretexts.orgrsc.org

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. nih.gov This makes it particularly effective for analyzing non-polar and symmetric bonds.

For this compound, Raman spectroscopy would provide valuable structural information:

Symmetric Ring Breathing Modes: The symmetric "breathing" vibrations of the pyridine and benzene rings, where the rings expand and contract symmetrically, are typically strong and sharp in the Raman spectrum. These are often found in the 990-1050 cm⁻¹ range. mdpi.com

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also visible in the Raman spectrum, complementing the data from FT-IR.

C-C and C=C Stretching: The skeletal vibrations of the aromatic rings give rise to characteristic bands that can confirm the aromatic nature of the compound. mdpi.com

C-Cl Vibration: The C-Cl stretch would also be Raman active, providing another data point for confirming the presence of this functional group.

Since Raman scattering is generally weak, its application can sometimes be limited by sample fluorescence. nih.gov However, it provides a unique vibrational profile that, when used in conjunction with FT-IR, allows for a more complete assignment of the molecule's vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. libretexts.org This technique is particularly useful for analyzing compounds containing chromophores, which are functional groups capable of absorbing light.

This compound contains two primary chromophores: the benzene ring and the chloropyridine ring. The absorption of UV radiation promotes electrons from lower-energy molecular orbitals (HOMO) to higher-energy molecular orbitals (LUMO). libretexts.org The key electronic transitions expected for this molecule are:

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. bbec.ac.in They are characteristic of aromatic and other unsaturated systems and are typically high in intensity (large molar absorptivity, ε). Benzene itself exhibits intense π → π* transitions below 210 nm and a weaker, structured band around 255 nm. up.ac.za

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the nitrogen or oxygen atoms, to an antibonding π* orbital. matanginicollege.ac.in These transitions are generally much weaker (lower ε value) than π → π* transitions and occur at longer wavelengths. bbec.ac.inmatanginicollege.ac.in

The presence of the benzyloxy and chloro substituents on the pyridine ring, as well as the ether oxygen, acts to modify the electronic energy levels. These auxochromes typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to the unsubstituted parent heterocycle. up.ac.za Therefore, the UV-Vis spectrum of this compound is expected to show complex absorption bands in the 200-300 nm range, reflecting the combined electronic systems of the substituted pyridine and benzene rings.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off the electron clouds of the atoms in a single crystal, a diffraction pattern is generated that can be mathematically transformed into a detailed model of the molecular structure. vensel.org

While the specific crystal structure for this compound is not available in the searched databases, the structure of the closely related compound, 2-(4-bromobenzyloxy)-6-chloropyridine , has been determined and provides excellent insight into the expected solid-state conformation. crystallography.net The substitution of a hydrogen atom with a bromine atom on the para position of the benzyl ring is not expected to significantly alter the core conformation of the molecule.

The crystallographic data for 2-(4-bromobenzyloxy)-6-chloropyridine reveals key structural features:

The molecule crystallizes in the monoclinic space group P 1 2₁/n 1. crystallography.net

The pyridine and benzene rings are each essentially planar, as expected.

The analysis of the crystal structure confirms the atomic connectivity and shows the relative orientation of the two aromatic rings, which are linked by the -O-CH₂- ether bridge.

The detailed crystallographic parameters for the bromo-derivative are presented in the table below.

| Parameter | Value |

| Empirical Formula | C₁₂H₉BrClNO |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| a (Å) | 4.3665 ± 0.0003 |

| b (Å) | 22.5576 ± 0.0017 |

| c (Å) | 12.1286 ± 0.001 |

| β (°) | 99.028 ± 0.007 |

| Volume (ų) | 1179.84 ± 0.16 |

| Temperature (K) | 293 |

| Radiation Type | MoKα |

| Radiation Wavelength (Å) | 0.71073 |

Data obtained from the Crystallography Open Database for the related compound 2-(4-bromobenzyloxy)-6-chloropyridine. crystallography.net

This crystallographic data provides unambiguous proof of the molecular structure and offers valuable information on bond lengths, bond angles, and intermolecular interactions in the solid state, which are crucial for understanding the compound's physical properties and potential interactions.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(benzyloxy)-6-chloropyridine, DFT calculations offer a detailed understanding of its geometry, electronic properties, and spectroscopic behavior. nih.govresearchgate.netorientjchem.org

Geometry Optimization and Electronic Structure Analysis

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in the this compound molecule. researchgate.netorientjchem.orgscirp.org These calculations determine key structural parameters such as bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. This process is crucial as the molecular geometry dictates many of its chemical and physical properties. orientjchem.org

Table 1: Selected Optimized Geometrical Parameters for a Pyrimidine Derivative (Illustrative Example)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1-N2 | 1.3747 | |

| C3-N2 | 1.3897 | |

| C1-N2-C3 = 108.5 |

Frontier Molecular Orbital (FMO) Analysis (e.g., LUMO energy as Electron Affinity alternative)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.netwuxibiology.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the energy of the LUMO is related to its ability to accept electrons (electron affinity). researchgate.netscience.gov

The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally indicates a more reactive molecule. For molecules like this compound, the LUMO energy can be used as an alternative to electron affinity to predict its behavior in reactions involving electron acceptance, such as nucleophilic aromatic substitution (SNAr). rsc.org In some cases, the LUMO+1 orbital may be considered if the LUMO does not have significant lobes on the carbon atom bearing the leaving group. wuxibiology.com

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Example Compound 1 | -6.2613 | 0.8844 | 7.1457 |

| Example Compound 2 | -5.27 | -1.57 | 3.70 |

Note: This table presents illustrative data from similar compounds to demonstrate the concept. Specific FMO energies for this compound would require dedicated DFT calculations.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals of a molecule into localized bonds and lone pairs, which align with the familiar Lewis structure concept. uni-muenchen.dewisc.eduuni-rostock.de This method provides a quantitative description of electron delocalization by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net

The stabilization energy, E(2), associated with these donor-acceptor interactions is a key output of NBO analysis. researchgate.net Higher E(2) values indicate stronger delocalization effects and more significant intermolecular or intramolecular interactions. researchgate.net This analysis is particularly useful for understanding the nature of bonding, hyperconjugation, and the electronic factors that influence the stability and reactivity of this compound. uni-muenchen.dewisc.eduresearchgate.net

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and twisting motions of its atoms. researchgate.netcore.ac.ukcdnsciencepub.com These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign the observed spectral bands to specific vibrational modes. researchgate.netcdnsciencepub.com

For this compound, theoretical vibrational analysis can help to identify characteristic frequencies for the pyridine (B92270) ring, the benzyloxy group, and the carbon-chlorine bond. This information is valuable for characterizing the molecule and for monitoring its reactions.

Table 3: Illustrative Calculated Vibrational Frequencies for a Related Compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=N stretching | 1621 |

| N-N stretching | 1148 |

| CH₂ scissoring | 1429 |

| CH₂ wagging | 1329 |

| CH₂ twisting | 1225 |

Note: This table is based on data for a related compound and serves as an illustration. Specific vibrational frequencies for this compound would require specific calculations.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry plays a crucial role in elucidating the detailed mechanisms of chemical reactions. For this compound, these methods can be applied to study reactions such as nucleophilic aromatic substitution (SNAr).

Transition State Characterization for SNAr Reactions

Nucleophilic aromatic substitution (SNAr) is a common reaction for chloropyridines. Computational methods can be used to model the entire reaction pathway, including the reactants, products, and, most importantly, the transition state. researchgate.netchemrxiv.orgugr.es The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the reaction rate.

By characterizing the transition state for the SNAr reaction of this compound, researchers can gain insights into the factors that influence the reaction's feasibility and regioselectivity. researchgate.net This includes understanding the role of the solvent and the nature of the nucleophile. semanticscholar.org In some cases, the reaction may proceed through a concerted mechanism, while in others, a discrete Meisenheimer complex intermediate may be formed. researchgate.netchemrxiv.orgugr.essemanticscholar.org Computational studies can help to distinguish between these possibilities. researchgate.netchemrxiv.orgugr.es

Energy Profiles and Activation Barriers

Computational chemistry provides essential tools for mapping the potential energy surfaces of chemical reactions involving this compound. These studies are crucial for understanding reaction mechanisms, predicting product formation, and optimizing reaction conditions. A key area of investigation for this compound is the nucleophilic aromatic substitution (SNAr) reaction, where either the chloro or the benzyloxy group can act as a leaving group.

Theoretical calculations, typically employing Density Functional Theory (DFT), are used to determine the geometries of reactants, transition states, and products. From these geometries, the energy profiles along the reaction coordinate are constructed. The activation barrier (ΔG‡), which is the energy difference between the reactants and the transition state, is a critical parameter that determines the reaction rate.

While direct studies on this compound are not extensively published, research on analogous compounds provides a clear framework. For instance, computational studies on 4-(benzyloxy)-6-chloro-5-nitropyrimidine, a structurally related compound, have elucidated the energetics of competing SNAr pathways. ugr.eschemrxiv.org In these studies, the activation barriers for the displacement of the chlorine atom versus the benzyloxy group by a nucleophile (such as a primary amine) were calculated. The results indicated that the chlorine atom is the kinetically favored leaving group due to a lower activation barrier. ugr.eschemrxiv.org This preference is attributed to the greater electronegativity and better leaving group ability of chlorine compared to the alkoxy group in this specific chemical environment. ugr.es The presence of pre-reactive molecular complexes and Meisenheimer intermediates along the reaction pathway has also been identified through Intrinsic Reaction Coordinate (IRC) calculations, which can influence the reaction mechanism. ugr.eschemrxiv.orgrsc.org

Table 1: Illustrative Activation Barriers in a Related Pyrimidine System

| Reaction Pathway | Leaving Group | Calculated Activation Barrier (kcal/mol) | Kinetic Favorability |

| Pathway 1 | Chlorine | 6.1 | Favored |

| Pathway 2 | Alkoxy | 8.4 | Disfavored |

Note: Data is based on the computational study of aminolysis on 4-alkoxy-6-chloro-5-nitropyrimidines and serves as an illustrative example of the methodologies applied. ugr.eschemrxiv.org

These theoretical findings are instrumental for chemists in predicting the regioselectivity of substitution reactions on the this compound scaffold.

Solvent Effects Modeling on Reaction Pathways

The solvent environment can dramatically influence the kinetics and thermodynamics of a reaction. For reactions involving polar or charged species, such as the SNAr mechanism common for this compound, solvent effects are particularly pronounced. Computational models are employed to simulate these effects and predict how reaction pathways are altered in different media.

Implicit and explicit solvent models are the two primary approaches. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, which simplifies calculations. Explicit models involve including a number of individual solvent molecules around the solute, providing a more detailed and accurate picture of specific solute-solvent interactions like hydrogen bonding, at the cost of higher computational demand.

Theoretical studies on SNAr reactions of similar chloro-substituted heterocycles have shown that polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), significantly accelerate the reaction rate. mdpi.com This is because these solvents are effective at stabilizing the charged Meisenheimer complex, which is the key intermediate in the stepwise SNAr mechanism, thereby lowering the activation energy of the reaction. In contrast, nonpolar solvents like toluene (B28343) may be used to minimize side reactions, such as the hydrolysis of the benzyl (B1604629) ether. Computational investigations into the SNAr of related compounds have explored a range of solvents, including methanol, DMF, pyridine, THF, and benzene (B151609), to understand the influence of polarity on the reaction's activation parameters. mdpi.com These models help in the rational selection of a solvent to achieve the desired balance between reaction rate and selectivity.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. researchgate.netnih.gov These methods are extensively used in drug discovery and materials science to predict the properties of new chemical entities, prioritize candidates for synthesis, and optimize lead compounds. frontiersin.orgelsevier.com

For a compound like this compound, which serves as a scaffold or intermediate in the synthesis of potentially bioactive molecules, QSAR studies can be invaluable. Although specific QSAR models for this exact compound are not widely documented, the methodology is broadly applicable. A typical QSAR study involves:

Data Collection: Assembling a dataset of structurally related compounds with measured biological activity (e.g., IC₅₀ values for enzyme inhibition). nih.gov

Descriptor Calculation: Computing a large number of numerical parameters, known as molecular descriptors, that encode different aspects of the molecular structure (e.g., electronic, steric, topological, and thermodynamic properties).

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates a subset of the most relevant descriptors with the observed activity. researchgate.netnih.gov

Validation: Rigorously validating the model's predictive power using internal and external test sets. researchgate.net

Cheminformatics tools are used throughout this process for data curation, descriptor calculation, and model building. frontiersin.org For pyridine derivatives, QSAR models have been successfully developed to predict activities such as anti-inflammatory effects, c-Met inhibition, and activity against neurodegenerative disease targets. frontiersin.org For instance, in designing novel inhibitors, descriptors related to molecular shape, hydrophobicity, and the distribution of hydrogen bond donors and acceptors are often found to be critical.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | Dipole Moment, Partial Charges | Distribution of electrons |

| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |

| Topological | Connectivity Indices (e.g., Kier & Hall) | Atomic connectivity and branching |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and membrane permeability |

| Thermodynamic | Molar Refractivity, Polarizability | Molecular polarizability |

These approaches allow researchers to computationally screen virtual libraries of derivatives of this compound to identify candidates with a high probability of possessing the desired activity before committing resources to their chemical synthesis.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations provide a detailed view of conformational changes and intermolecular interactions at an atomic level. mdpi.combiorxiv.org

For a flexible molecule like this compound, which possesses several rotatable bonds, MD simulations are essential for a thorough conformational analysis. chemscene.com The simulation can explore the potential energy surface of the molecule to identify low-energy, stable conformations and the energy barriers between them. nih.gov This information is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape (a bioactive conformation) to fit into a binding site on a biological target. nih.gov